Pyrazolo[1,5-a]pyridine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEYGVCZFMWJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453734 | |
| Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474432-58-1 | |
| Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 4 Carbaldehyde and Its Core Structure
De Novo Synthesis of the Pyrazolo[1,5-a]pyridine (B1195680) Core
The formation of the bicyclic pyrazolo[1,5-a]pyridine skeleton is a critical first step, with several established methods available to synthetic chemists.
A prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine framework involves the cyclocondensation reaction between an aminopyrazole and a suitable bis-electrophilic partner. This approach leverages the nucleophilic character of the exocyclic amino group and the endocyclic nitrogen of the pyrazole (B372694) ring. Typically, 1,3-dicarbonyl compounds or their synthetic equivalents serve as the three-carbon bis-electrophile. For instance, the reaction of 3-aminopyrazole (B16455) with malondialdehyde or its derivatives under acidic or thermal conditions leads to the formation of the pyrazolo[1,5-a]pyridine ring system. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration. Variations of this method employ other bis-electrophiles like β-ketoesters and α,β-unsaturated ketones, which can introduce substituents onto the newly formed pyridine (B92270) ring.
Table 1: Examples of Bis-electrophiles in Cyclocondensation Reactions
| Bis-electrophile | Resulting Substituents on Pyridine Ring | Reference |
| Malondialdehyde | Unsubstituted | |
| Acetylacetone (B45752) | 5,7-dimethyl | |
| Ethyl acetoacetate (B1235776) | 7-hydroxy-5-methyl |
Ring annulation strategies focus on constructing the pyridine ring onto a pre-existing pyrazole core. These methods often involve cycloaddition reactions or tandem processes that form the six-membered ring in a single synthetic operation. One such approach is the reaction of a suitably substituted pyrazole with an α,β-unsaturated carbonyl compound. This can proceed through a Michael addition followed by an intramolecular condensation to afford the pyrazolo[1,5-a]pyridine skeleton. Another powerful annulation method is the use of [4+2] cycloaddition reactions, where a pyrazole derivative acts as the diene or dienophile component. These reactions provide a high degree of control over the regiochemistry and stereochemistry of the final product, depending on the nature of the starting materials and reaction conditions.
Intramolecular cyclization represents another key strategy for the synthesis of the pyrazolo[1,5-a]pyridine core. In this approach, a pyrazole derivative bearing a suitable side chain is synthesized, which then undergoes an intramolecular reaction to form the fused pyridine ring. For example, a pyrazole with a three-carbon chain containing a terminal electrophilic or nucleophilic group can be induced to cyclize. A common tactic involves the synthesis of N-substituted pyrazoles with a side chain that can participate in an intramolecular aldol-type condensation or a related cyclization reaction. This method is particularly useful for preparing specifically substituted pyrazolo[1,5-a]pyridines, as the substitution pattern can be readily controlled by the design of the acyclic precursor.
Introduction of the Carbaldehyde Functionality at Position 4
Once the pyrazolo[1,5-a]pyridine core is in hand, the next critical step is the introduction of the carbaldehyde group at the C4 position. This is typically achieved through electrophilic substitution reactions, with the Vilsmeier-Haack formylation being a prominent example.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of pyrazolo[1,5-a]pyridines, this reaction has proven to be highly effective for the introduction of a carbaldehyde group. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF). The pyrazolo[1,5-a]pyridine system is sufficiently electron-rich to undergo electrophilic substitution, and the formylation generally occurs at the most nucleophilic position. For the unsubstituted pyrazolo[1,5-a]pyridine, the C4 position is electronically favored for electrophilic attack, leading to the desired pyrazolo[1,5-a]pyridine-4-carbaldehyde. The reaction conditions are typically mild, and the workup is straightforward, making this a preferred method for large-scale synthesis.
Table 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine
| Substrate | Reagents | Product | Reference |
| Pyrazolo[1,5-a]pyridine | POCl₃, DMF | This compound |
Directed ortho-metalation (DoM) provides an alternative and highly regioselective method for the functionalization of aromatic and heteroaromatic rings. This strategy involves the use of a directing group to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with an electrophile, such as a formylating agent. While less common for the direct synthesis of this compound due to the inherent reactivity of the ring system towards electrophiles, DoM can be a powerful tool when specific substitution patterns are required. For this to be effective, a suitable directing group would need to be installed on the pyrazolo[1,5-a]pyridine core, which could then direct metalation to the C4 position. Subsequent quenching with a formylating agent like DMF would yield the desired aldehyde. This approach offers the advantage of high regioselectivity, which can be crucial in the synthesis of more complex derivatives.
Oxidation of Precursor Methyl or Hydroxymethyl Groups
A common and effective strategy for the introduction of a carbaldehyde functional group onto an aromatic or heteroaromatic ring is the oxidation of a precursor methyl or hydroxymethyl group. This approach is highly relevant for the synthesis of this compound.
The oxidation of a 4-methylpyrazolo[1,5-a]pyridine (B12950476) precursor can be achieved using various oxidizing agents. One such reagent is selenium dioxide (SeO₂), which is known for the oxidation of activated methyl groups, such as those on heterocyclic rings. For instance, the oxidation of 2-picoline and 4-picoline to their corresponding carboxylic acids using selenium dioxide has been reported, with the aldehyde being a likely intermediate. emporia.edu Similarly, 8-methylquinoline (B175542) has been successfully oxidized to 8-quinoline aldehyde. emporia.edu These examples suggest that 4-methylpyrazolo[1,5-a]pyridine could be a viable substrate for oxidation to the desired carbaldehyde. The reaction conditions would likely involve heating the substrate with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane.
Alternatively, the synthesis can proceed via a (pyrazolo[1,5-a]pyridin-4-yl)methanol intermediate. This alcohol precursor can then be oxidized to the aldehyde. A variety of mild oxidizing agents are available for this transformation to prevent over-oxidation to the carboxylic acid. One prominent example is the Dess-Martin periodinane (DMP), which is known for its high efficiency and selectivity in oxidizing primary alcohols to aldehydes under mild conditions. The synthesis of a pyrazolo[1,5-a]pyrimidine-2-carbaldehyde has been successfully achieved using DMP to oxidize the corresponding alcohol. This precedent strongly supports the feasibility of oxidizing (pyrazolo[1,5-a]pyridin-4-yl)methanol to this compound. Other reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) could also be employed for this conversion.
Table 1: Oxidation Methods for Aldehyde Synthesis on Pyridine and Related Heterocycles
| Precursor | Oxidizing Agent | Product | Reference |
| 4-Picoline | Selenium dioxide | 4-Pyridinecarboxylic acid | emporia.edu |
| 8-Methylquinoline | Selenium dioxide | 8-Quinoline aldehyde | emporia.edu |
| Pyrazolo[1,5-a]pyrimidine-2-methanol | Dess-Martin periodinane | Pyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
Multicomponent Reaction (MCR) Approaches for this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. distantreader.org While a direct one-pot MCR for the synthesis of this compound is not extensively documented, MCRs are instrumental in constructing the core pyrazolo[1,5-a]pyridine and related fused heterocyclic systems. distantreader.orgnih.gov
For example, the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines has been achieved through a silver-triflate-catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone. nih.govbeilstein-journals.org This demonstrates the potential of using pre-functionalized pyrazoles in MCRs to build the fused pyridine ring. Similarly, various pyrazolo[1,5-a]quinazoline derivatives have been synthesized via MCRs, highlighting the versatility of this approach in generating related heterocyclic scaffolds. distantreader.org
A plausible, albeit not strictly MCR for the final product, approach to introduce the aldehyde group is the Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich heterocyclic systems. It has been reported that pyrazolo[1,5-a]pyridines undergo Vilsmeier-Haack formylation at the 3-position. researchgate.net While this points to the reactivity of the pyrazolo[1,5-a]pyridine core, achieving formylation at the 4-position would depend on the substitution pattern and electronic properties of the specific substrate. The Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be used to introduce a formyl group onto the pre-formed pyrazolo[1,5-a]pyridine ring. ijpcbs.com
Catalytic Methodologies in this compound Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability in organic synthesis. Both transition-metal catalysis and organocatalysis represent powerful tools for the construction and functionalization of heterocyclic compounds like this compound.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, have been employed in the synthesis of the pyrazolo[1,5-a]pyridine core structure. These catalytic cycles often involve cross-coupling reactions to form key carbon-carbon or carbon-nitrogen bonds necessary for the ring closure. For instance, palladium-catalyzed reactions are utilized in the construction of various fused pyrazole systems. These methods typically focus on the efficient assembly of the heterocyclic framework. The introduction of the 4-carbaldehyde group would likely be a subsequent functionalization step, for which transition-metal catalysis could also be envisioned, for example, through a carbonylation reaction of a 4-halopyrazolo[1,5-a]pyridine precursor.
Organocatalysis in Carbaldehyde Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis, often providing complementary reactivity to metal-based catalysts. However, the application of organocatalysis for the direct formation of this compound is an area with limited specific literature.
While direct organocatalytic formylation of the pyrazolo[1,5-a]pyridine ring at the 4-position is not well-established, related organocatalytic functionalizations of pyridines have been reported. For example, photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals. These methods, however, typically introduce alkyl or other carbon-based substituents rather than a formyl group. The development of an organocatalytic method for the direct C-H formylation of the pyrazolo[1,5-a]pyridine core would be a significant advancement in the field.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds.
Solvent-Free Reactions and Microwave-Assisted Synthesis
Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques that can lead to significant improvements in reaction efficiency, reduced waste, and shorter reaction times. The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally similar to the target molecule, has been successfully achieved under solvent-free conditions. These reactions often proceed with high yields in short reaction times.
Microwave-assisted synthesis has also been widely applied to the production of pyrazole-containing fused heterocycles. The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields compared to conventional heating methods. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidines and related compounds has been efficiently carried out using microwave assistance. These precedents strongly suggest that the synthesis of the pyrazolo[1,5-a]pyridine core and potentially the introduction of the 4-carbaldehyde group could be significantly improved by adopting solvent-free and microwave-assisted protocols.
Atom Economy and Reaction Efficiency Considerations
In the synthesis of this compound and its core heterocyclic structure, considerations of atom economy and reaction efficiency are paramount, reflecting the broader shift in organic synthesis towards greener and more sustainable practices. researchgate.netbme.hu These metrics serve as crucial benchmarks for evaluating the intrinsic efficiency of a synthetic route, prioritizing methods that maximize the incorporation of starting materials into the final product while minimizing waste. researchgate.net
Several modern synthetic strategies for the pyrazolo[1,5-a]pyridine scaffold have been developed with these principles at their core. These methodologies often feature high yields, operational simplicity, and a favorable environmental profile. nih.govresearchgate.net
Catalyst-Free and Multicomponent Reactions
One notable advancement is the development of catalyst-free reactions that proceed with high atom economy. For instance, an efficient method for synthesizing substituted pyrazolo[1,5-a]pyridine derivatives involves a cross-dehydrogenative coupling reaction promoted by acetic acid and molecular oxygen. nih.govacs.org This approach avoids the need for a metal catalyst and proceeds through a formal oxidative C(sp3)–C(sp2) dehydrogenative coupling followed by dehydrative cyclization, showcasing high atom economy. nih.gov The yields for various derivatives produced via this method are consistently high, often exceeding 80-90%. nih.govacs.org
Multicomponent reactions (MCRs) also represent a powerful strategy for improving efficiency in the synthesis of the related pyrazolo[1,5-a]pyrimidine core. nih.gov By combining multiple starting materials in a single step to form a complex product, MCRs inherently enhance step economy and reduce the waste associated with multi-step syntheses. nih.gov
Microwave-Assisted Synthesis and Green Solvents
The use of microwave irradiation has been shown to significantly enhance reaction efficiency in the synthesis of pyrazolo[1,5-a]pyrimidine heterocycles. nih.gov This non-conventional energy source can lead to dramatic reductions in reaction times—from hours to mere minutes—and often results in near-quantitative yields. nih.gov Microwave-assisted synthesis is distinguished by its operational simplicity, high atom economy, and eco-compatibility. nih.gov A comparative analysis of green chemistry metrics for conventional heating versus microwave-assisted reactions in the synthesis of related bis-pyrazolo[3,4-b;4′,3′-e]pyridines demonstrated that microwave-assisted reactions consistently showed better green parameters, including higher yields and reaction mass efficiency. researchgate.net
The following table summarizes and compares various synthetic approaches for the pyrazolo[1,5-a]pyridine and related pyrimidine (B1678525) cores, highlighting key efficiency metrics.
| Synthetic Strategy | Key Features | Typical Yields | Reaction Time | Ref. |
| AcOH and O₂-Promoted CDC | Catalyst-free; High atom economy | 82-95% | Not specified | nih.govacs.org |
| Microwave-Assisted Cyclization | Rapid reaction; High efficiency and atom economy | 87-95% | As short as 4 minutes | nih.gov |
| Deep Eutectic Solvents (DES) | Environmentally benign solvent; Simple work-up | High | Not specified | ias.ac.in |
| Ultrasound-Assisted Synthesis | Aqueous media; Short reaction times | Good | Not specified | bme.hu |
| Oxidative [3+2] Cycloaddition | Metal-free conditions | Moderate to Good | Not specified | organic-chemistry.org |
Chemical Reactivity and Functional Group Transformations of Pyrazolo 1,5 a Pyridine 4 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety is one of the most reactive functional groups in organic chemistry, readily participating in oxidation, reduction, nucleophilic addition, and condensation reactions.
The aldehyde group of Pyrazolo[1,5-a]pyridine-4-carbaldehyde can be oxidized to the corresponding carboxylic acid, Pyrazolo[1,5-a]pyridine-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives such as esters and amides. While direct oxidation of this specific aldehyde is not extensively detailed in the cited literature, standard oxidation methods for aromatic aldehydes are applicable. The stability of the pyrazolo[1,5-a]pyridine (B1195680) core under oxidative conditions is crucial for a successful reaction. For instance, the oxidation of related heterocyclic alcohols to aldehydes without over-oxidation to the carboxylic acid suggests that controlled conditions are necessary. researchgate.net
Common reagents for this type of transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder oxidants like silver oxide (Ag₂O) used in the Tollens' reaction. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403), is particularly effective for converting α,β-unsaturated and heterocyclic aldehydes to their corresponding carboxylic acids with minimal side reactions. The choice of oxidant is critical to ensure the integrity of the heterocyclic ring system.
| Reagent/Method | Expected Product | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | Aqueous base, heat |
| Pinnick Oxidation (NaClO₂) | Pyrazolo[1,5-a]pyridine-4-carboxylic acid | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Pyrazolo[1,5-a]pyridine-4-carboxylate | Aqueous ammonia, room temperature |
The reduction of the aldehyde group yields (Pyrazolo[1,5-a]pyridin-4-yl)methanol, a primary alcohol that serves as a building block for further functionalization. This transformation is typically achieved with high efficiency using common hydride-based reducing agents or catalytic hydrogenation. wordpress.com
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed in an ethereal solvent such as tetrahydrofuran (B95107) (THF), although it is less chemoselective. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another effective method that can be advantageous for large-scale synthesis. wordpress.com The aldehyde also serves as a substrate in reductive amination reactions, where it first forms an imine with an amine, which is then reduced in situ by an agent like sodium triacetoxyborohydride (B8407120) to form a new amine derivative. nih.gov
| Reagent/Method | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | (Pyrazolo[1,5-a]pyridin-4-yl)methanol | Methanol or Ethanol, 0°C to RT |
| Lithium Aluminum Hydride (LiAlH₄) | (Pyrazolo[1,5-a]pyridin-4-yl)methanol | THF or Diethyl ether, 0°C |
| Catalytic Hydrogenation (H₂/Pd-C) | (Pyrazolo[1,5-a]pyridin-4-yl)methanol | Ethanol, H₂ atmosphere, RT |
| Reductive Amination (e.g., R-NH₂ + NaBH(OAc)₃) | N-substituted-(Pyrazolo[1,5-a]pyridin-4-yl)methanamine | Dichloromethane, RT |
Carbon-carbon bond formation at the aldehyde carbon is readily achieved through various nucleophilic addition reactions.
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction , are powerful methods for converting aldehydes into alkenes. researchgate.netclockss.org In the HWE reaction, a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester with a base, attacks the aldehyde. The resulting intermediate eliminates a dialkyl phosphate salt to form a new C=C double bond. wikipedia.org The HWE reaction often provides excellent control over the stereochemistry of the resulting alkene, typically favoring the (E)-isomer. chemrxiv.org
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or even under catalyst-free conditions. bas.bgwikipedia.org This reaction is highly efficient for forming electron-deficient alkenes. Studies on related pyridinecarbaldehydes and pyrazole (B372694) aldehydes have shown that these reactions proceed smoothly, often in environmentally benign solvents like water or ethanol, to give the corresponding α,β-unsaturated products in high yields. bas.bgresearchgate.net
| Reaction Type | Nucleophile Example | Product Structure |
|---|---|---|
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(pyrazolo[1,5-a]pyridin-4-yl)acrylate |
| Knoevenagel Condensation | Malononitrile | 2-(Pyrazolo[1,5-a]pyridin-4-ylmethylene)malononitrile |
| Knoevenagel Condensation | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(pyrazolo[1,5-a]pyridin-4-yl)acrylate |
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. The reaction with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product.
Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. Reaction with hydroxylamine (B1172632) (H₂NOH) yields an oxime. These derivatives are often stable, crystalline solids that can be useful for characterization or for further synthetic transformations, such as the Beckmann rearrangement of oximes. The reactivity is analogous to that of other aromatic aldehydes like pyridine-4-carbaldehyde, which readily forms Schiff bases. wikipedia.org
| Nitrogen Nucleophile | Product Class | Product Name Example |
|---|---|---|
| Aniline | Imine (Schiff Base) | N-(Pyrazolo[1,5-a]pyridin-4-ylmethylene)aniline |
| Hydrazine | Hydrazone | This compound hydrazone |
| Hydroxylamine | Oxime | This compound oxime |
Electrophilic and Nucleophilic Substitution on the Pyrazolo[1,5-a]pyridine Core
The fused pyrazolo[1,5-a]pyridine ring system is aromatic and can undergo substitution reactions, though the reactivity is influenced by the nitrogen atoms and the fusion of the two rings.
Electrophilic aromatic substitution is a key reaction for functionalizing the heterocyclic core. Studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system provide significant insight into the expected regioselectivity.
Halogenation: Research has consistently shown that electrophilic halogenation of the pyrazolo[1,5-a]pyrimidine scaffold occurs selectively at the C3 position of the pyrazole ring. rsc.orgnih.gov This position is the most electron-rich and thus the most susceptible to attack by electrophiles. Various efficient and mild methods have been developed for this transformation, including the use of N-halosuccinimides (NCS, NBS, NIS), or combinations of potassium halides with hypervalent iodine reagents in aqueous media. rsc.orgresearchgate.net Another effective system employs sodium halides (NaX) with potassium persulfate (K₂S₂O₈) as an oxidant. nih.gov Given the electronic similarities, it is expected that this compound would also undergo halogenation preferentially at the C3 position.
Nitration: Nitration is a classic electrophilic aromatic substitution reaction. While specific studies on the nitration of this compound are scarce, work on related pyrazolopyrimidine thiones has demonstrated that monosubstitution is achieved. journalagent.com Based on the regioselectivity observed in halogenation reactions, the C3 position is the most probable site for nitration under standard conditions (e.g., using a mixture of nitric acid and sulfuric acid). The aldehyde group at the C4 position is a deactivating group, which would further disfavor substitution on the pyridine (B92270) ring and reinforce the inherent reactivity of the C3 position on the pyrazole ring.
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| Iodination | N-Iodosuccinimide (NIS) | 3-Iodo-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrazolo[1,5-a]pyridine-4-carboxylic acid |
| (Pyrazolo[1,5-a]pyridin-4-yl)methanol |
| N-substituted-(Pyrazolo[1,5-a]pyridin-4-yl)methanamine |
| Ethyl 3-(pyrazolo[1,5-a]pyridin-4-yl)acrylate |
| 2-(Pyrazolo[1,5-a]pyridin-4-ylmethylene)malononitrile |
| Ethyl 2-cyano-3-(pyrazolo[1,5-a]pyridin-4-yl)acrylate |
| N-(Pyrazolo[1,5-a]pyridin-4-ylmethylene)aniline |
| This compound hydrazone |
| This compound oxime |
| 3-Bromo-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| 3-Iodo-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| 3-Chloro-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| 3-Nitro-pyrazolo[1,5-a]pyridine-4-carbaldehyde |
| Potassium permanganate |
| Sodium chlorite |
| Silver oxide |
| Sodium borohydride |
| Lithium aluminum hydride |
| Sodium triacetoxyborohydride |
| Triethyl phosphonoacetate |
| Malononitrile |
| Ethyl cyanoacetate |
| Aniline |
| Hydrazine |
| Hydroxylamine |
| N-Bromosuccinimide (NBS) |
| N-Iodosuccinimide (NIS) |
| N-Chlorosuccinimide (NCS) |
| Nitric acid |
| Sulfuric acid |
Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The pyrazolo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry, and palladium-catalyzed cross-coupling reactions are a powerful tool for its functionalization. While direct cross-coupling on this compound is less documented, studies on halo-substituted pyrazolo[1,5-a]pyridines demonstrate the feasibility of these transformations, which are crucial for introducing molecular diversity.
The Suzuki-Miyaura coupling is highly effective for creating carbon-carbon bonds. For instance, 7-iodo-pyrazolo[1,5-a]pyridines can be coupled with various organoboron reagents to introduce phenyl, vinyl, and other groups. researchgate.net This methodology has been successfully applied to the related pyrazolo[1,5-a]pyrimidine system, where 3-bromo or 5-chloro derivatives are coupled with a range of aryl and heteroaryl boronic acids in good to excellent yields (67-89%), showcasing the reaction's robustness. nih.govnih.gov The typical conditions involve a palladium catalyst, such as PdCl₂(PPh₃)₂, and a base like sodium carbonate. nih.govnih.gov The efficiency of these reactions underscores their potential for modifying the this compound scaffold, assuming a corresponding halo-substituted precursor is used.
The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has been established as a powerful method for the amination of various aromatic rings, including pyrazole derivatives. nih.gov The development of specialized ligands, such as sterically hindered phosphines, has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under mild conditions. wikipedia.orgnih.gov While specific examples on the this compound skeleton are not prevalent in the reviewed literature, the successful application on related heterocyclic systems, like 5-chloro-pyrazolo[1,5-a]pyrimidines which undergo selective substitution with amines like morpholine, suggests its applicability. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org
The table below summarizes representative conditions for these cross-coupling reactions on related heterocyclic cores.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield |
| Suzuki-Miyaura | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃, 110 °C, 12 h | 74% |
| Suzuki-Miyaura | 7-Iodo-pyrazolo[1,5-a]pyridine | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene, 80°C | 78% |
| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu, Toluene, 80°C | 85% |
| Buchwald-Hartwig | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | None (Nucleophilic Aromatic Substitution) | K₂CO₃, RT | 94% |
Derivatization Strategies for Analogues and Homologues
The aldehyde functional group at the C4 position of the pyrazolo[1,5-a]pyridine ring system serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse analogues and homologues.
Design and Synthesis of Substituted this compound Derivatives
The synthesis of the core pyrazolo[1,5-a]pyridine ring system is often achieved through [3+2] cycloaddition reactions. nih.govorganic-chemistry.org One common method involves the reaction of N-aminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. nih.gov Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of these ylides to electron-deficient alkenes, providing a direct route to multifunctionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org
Another strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This approach is widely used for the synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold and can be adapted for pyrazolo[1,5-a]pyridine synthesis. nih.govresearchgate.net For instance, the reaction of 3-amino-4-cyanopyrazole with various activated methylene compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) leads to the formation of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net
The introduction of the carbaldehyde group at the C4 position can be accomplished via formylation reactions, such as the Vilsmeier-Haack reaction, on a pre-formed pyrazolo[1,5-a]pyridine ring. nih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov Alternatively, the aldehyde functionality can be carried through the synthesis from a precursor like 5-alkynylpyrazole-4-carbaldehyde. nih.gov
Formation of Fused Polycyclic Systems Utilizing the Carbaldehyde Group
The carbaldehyde group is an excellent electrophile and a key precursor for constructing fused polycyclic systems through cyclization and cyclocondensation reactions. semanticscholar.org
One notable example is the synthesis of the novel dipyrazolo[1,5-a:4',3'-c]pyridine heterocyclic system. This is achieved through a one-pot tandem reaction involving 5-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone containing an α-hydrogen atom. nih.gov The reaction is catalyzed by silver triflate and proceeds via a 6-endo-dig cyclization of an intermediate hydrazide, followed by condensation and a second pyrazole ring formation. nih.gov
The carbaldehyde can also react with various nucleophiles to build fused pyridine or pyrimidine (B1678525) rings. For example, condensation of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones (like acetone (B3395972) or acetophenones) in the presence of a base yields pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, reaction with β-ketoesters in the presence of piperidine leads to pyrazolo[3,4-b]pyridine-5-carboxylates. semanticscholar.org These reactions demonstrate the utility of the carbaldehyde group as a linchpin for annulation strategies, expanding the structural diversity of pyrazole-fused heterocycles.
The table below provides examples of fused systems synthesized from pyrazole-4-carbaldehydes.
| Starting Material | Reagent(s) | Fused System Formed | Reference |
| 5-Alkynylpyrazole-4-carbaldehyde | p-Toluenesulfonyl hydrazide, Butyraldehyde | Dipyrazolo[1,5-a:4',3'-c]pyridine | nih.gov |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole | semanticscholar.org |
| 5-Aminopyrazole-4-carbaldehyde | Acetophenone | Pyrazolo[3,4-b]pyridine | semanticscholar.org |
| 5-Aminopyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine-5-carboxylate | semanticscholar.org |
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and extending the synthetic utility of this compound.
For the synthesis of the pyrazolo[1,5-a]pyridine core via cross-dehydrogenative coupling, a plausible mechanism involves the activation of an N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of a β-dicarbonyl compound. nih.gov The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen and subsequent cyclization and dehydration to yield the final product. nih.gov
In the formation of fused systems, the mechanism often begins with a standard condensation reaction involving the carbaldehyde. For instance, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole-4-carbaldehydes and α-methylene ketones, the process is believed to start with a Knoevenagel-type condensation between the aldehyde and the active methylene group of the ketone. semanticscholar.org This is followed by a Michael addition of the 5-amino group of the pyrazole to the α,β-unsaturated ketone intermediate, and subsequent intramolecular cyclization and aromatization to form the fused pyridine ring. semanticscholar.org
The mechanism for the silver-triflate-catalyzed formation of dipyrazolo[1,5-a:4',3'-c]pyridines involves several steps. nih.gov Initially, the pyrazole-4-carbaldehyde condenses with p-toluenesulfonyl hydrazide to form a hydrazone. This intermediate undergoes a silver-catalyzed 6-endo-dig cyclization involving the alkyne moiety. The subsequent steps involve condensation with another aldehyde or ketone and a final cyclization to form the second pyrazole ring. nih.gov
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Confirmation
NMR spectroscopy is the cornerstone for determining the precise structure of Pyrazolo[1,5-a]pyridine-4-carbaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular architecture can be assembled.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound displays distinct signals for each unique proton. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 10.16 ppm, due to the strong deshielding effect of the adjacent carbonyl group.
The aromatic protons on the bicyclic ring system exhibit chemical shifts and coupling patterns consistent with the pyrazolo[1,5-a]pyridine (B1195680) core. For instance, the proton at position 5 (H5) appears as a doublet of doublets around 9.17 ppm, while the proton at position 7 (H7) is observed as a doublet around 8.61 ppm. The protons at positions 3 and 6 also show characteristic signals, allowing for complete assignment of the pyridine (B92270) and pyrazole (B372694) ring protons.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows eight distinct signals, corresponding to the eight carbon atoms in the structure.
The most downfield signal belongs to the aldehydic carbonyl carbon (CHO), which typically resonates around 186.2 ppm. The quaternary carbon at the ring junction (C3a) and the carbon attached to the aldehyde group (C4) also have characteristic chemical shifts. The remaining carbon signals in the aromatic region confirm the fused heterocyclic ring structure.
Nitrogen-15 NMR (¹⁵N NMR) Analysis
While less common, Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atoms within the heterocyclic core. For this compound, two distinct ¹⁵N signals would be expected, corresponding to the pyrazole nitrogen (N1) and the pyridine nitrogen (N8). The chemical shifts of these nuclei are highly sensitive to factors like hybridization, electron density, and involvement in aromaticity. This analysis can help differentiate between potential isomers and provide insight into the electronic structure of the fused ring system. For related pyrazolo[1,5-a]pyrimidine (B1248293) systems, ¹⁵N chemical shifts have been successfully used to confirm structural assignments.
Two-Dimensional NMR Spectroscopic Methods (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, such as between H5 and H6, and between H6 and H7, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H5 to C5, H7 to C7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the aldehydic proton (CHO) to the C4 and C5 carbons would confirm the position of the carbaldehyde group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation, though less critical for a planar aromatic system like this one.
Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands. A strong, sharp absorption peak characteristic of the C=O stretch of the aromatic aldehyde is prominently observed around 1685 cm⁻¹. Additionally, the spectrum shows bands corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, which are indicative of the heterocyclic ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can determine the mass of the molecular ion with very high precision. For this compound (C₈H₆N₂O), the calculated exact mass for the protonated molecule [M+H]⁺ is 147.0553. Experimental HRMS data showing a measured mass very close to this value would confirm the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of characteristic fragments such as CO (28 Da) from the aldehyde group.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.gov This capability is essential for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown substances. nih.govnih.gov
For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₈H₆N₂O. sinfoobiotech.com The technique measures the exact mass of the protonated molecule, [M+H]⁺, which can then be compared to the theoretically calculated mass. The close agreement between the experimental and calculated values validates the elemental composition.
Detailed research findings for related pyrazolopyridine structures demonstrate the utility of HRMS in confirming their synthesis. For instance, in the characterization of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, HRMS (ESI) was used to find the experimental mass of the protonated molecules, which corresponded closely to the calculated values, thereby confirming their respective elemental compositions. nih.gov Similarly, the fragmentation patterns of omeprazole (B731) and related substances have been systematically studied using positive ESI-TOF HRMS, revealing characteristic fragmentation pathways. mdpi.com
Table 1: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O |
| Calculated Exact Mass | 146.04801 u |
| Commonly Observed Ion | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 147.05529 u |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice.
While specific crystal structure data for this compound is not widely published, the application of this technique to analogous heterocyclic systems, such as pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and pyridine-4-carbaldehyde semicarbazone, underscores its power. nih.govajchem-a.com For these related compounds, X-ray crystallography has been successfully used to confirm their molecular structures unequivocally. nih.govajchem-a.comajchem-a.com The analysis reveals the planarity of the fused ring systems and the spatial orientation of substituent groups. For example, single-crystal X-ray diffraction of a pyridine 4-carbaldehyde derivative revealed a triclinic crystal system with the space group P-1, providing a complete structural formula. ajchem-a.comajchem-a.com
Single Crystal X-ray Diffraction Methodology
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps. The process begins with the growth of a high-quality single crystal of the compound, which is the most crucial and often the most challenging part of the experiment. springernature.com
Once a suitable crystal (typically <1 mm in size) is obtained, it is mounted on a goniometer head in the X-ray diffractometer. cam.ac.uk The crystal is cooled to a low temperature (commonly 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray beam is then directed at the crystal. ajchem-a.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections. cam.ac.uk
A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams. ajchem-a.com This data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The final step involves solving the "phase problem" to generate an initial electron density map, from which an atomic model of the molecule is built and refined. The quality of the final structure is assessed by parameters such as the R-factor.
Table 2: General Experimental Details for Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Instrument | Four-circle diffractometer with a micro-focus X-ray source (e.g., Cu-Kα) |
| Detector | Atlas S2 or similar CCD/CMOS detector |
| Temperature | Typically maintained at low temperatures (e.g., 95 K or 100 K) using a cryostream |
| Data Collection | A series of ω or φ scans are performed to collect diffracted intensities |
| Structure Solution | Direct methods or Patterson methods |
| Refinement | Full-matrix least-squares on F² |
Theoretical and Computational Chemistry Studies on Pyrazolo 1,5 a Pyridine 4 Carbaldehyde
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. While specific DFT studies on Pyrazolo[1,5-a]pyridine-4-carbaldehyde are not widely available, extensive research on the parent pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyridine (B1195680) scaffolds provides a strong foundation for understanding its behavior. researchgate.netresearchgate.netencyclopedia.pub The introduction of a carbaldehyde group at the 4-position is expected to significantly influence the electronic distribution within the fused ring system due to its electron-withdrawing nature.
DFT calculations on related pyrazolo[1,5-a]pyrimidine derivatives show that the distribution of electron density is key to their reactivity. researchgate.netencyclopedia.pub The pyrazole (B372694) ring is generally electron-rich (π-excedent), while the pyrimidine (B1678525)/pyridine (B92270) portion is electron-deficient (π-deficient), creating an intrinsic push-pull system. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For the pyrazolo[1,5-a]pyrimidine scaffold, DFT studies indicate that the HOMO is typically distributed over the fused ring system, particularly the electron-rich pyrazole moiety. rsc.orgrsc.org The LUMO, conversely, tends to be localized on the electron-deficient pyrimidine/pyridine ring. The introduction of the electron-withdrawing carbaldehyde group at position 4 would be expected to lower the energy of both the HOMO and LUMO, and significantly lower the LUMO's energy, making the molecule a better electron acceptor at that site.
Table 1: Predicted Frontier Molecular Orbital Properties for a Generic Pyrazolo[1,5-a]pyridine System
| Parameter | Description | Predicted Value/Characteristic |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating moderate nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Moderate gap, indicating a balance of stability and reactivity. researchgate.net |
This table is illustrative, based on general findings for the parent scaffold. Specific energy values would require dedicated DFT calculations for the 4-carbaldehyde derivative.
Conceptual DFT provides a set of indices that quantify global and local reactivity. scielo.org.mxresearchgate.net These descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the energies of the frontier orbitals. researchgate.netscielo.org.mx
Chemical Potential (μ) indicates the tendency of electrons to escape from a system.
Chemical Hardness (η) measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. scielo.org.mx
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For pyrazolo[1,5-a]pyrimidine derivatives, these indices suggest a moderate reactivity profile. researchgate.net Local reactivity, predicted by Fukui functions , can identify specific atomic sites prone to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the aldehyde group would be predicted to be a primary site for nucleophilic attack, while electrophilic attacks would likely target the nitrogen atoms and specific carbons in the pyrazole ring. researchgate.net
Table 2: Conceptual DFT Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. scielo.org.mx |
| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Resistance to charge transfer. scielo.org.mx |
Conformational Analysis and Stability Predictions
The conformational flexibility of this compound is primarily determined by the rotation of the carbaldehyde group around the C4-C(aldehyde) single bond. The fused heterocyclic core is a rigid, planar system. nih.gov
Theoretical calculations on substituted pyrazolo[1,5-a]pyrimidines have been used to determine the most stable conformations. mdpi.com For the 4-carbaldehyde derivative, two principal planar conformations would be expected: one where the carbonyl oxygen is oriented towards the C5 position and another where it is oriented towards the N3a bridgehead nitrogen. The relative stability of these conformers is governed by a balance of steric hindrance and electrostatic interactions between the carbonyl oxygen and the adjacent atoms. DFT calculations would be required to precisely determine the rotational energy barrier and the lowest energy conformation.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this can be applied to its synthesis. The formation of the pyrazolo[1,5-a]pyridine ring system often involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic compound. rsc.orgnih.gov
One proposed mechanism involves the nucleophilic addition of the aminopyrazole to a carbonyl group of the reaction partner, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system. nih.gov Another pathway involves a cross-dehydrogenative coupling, which proceeds through an initial proton transfer, nucleophilic addition, oxidative dehydrogenation, and a final dehydrative cyclization. nih.govacs.org DFT calculations can model the energy profile of these reaction pathways, identify the transition states, and determine the most favorable mechanism.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict a distinct downfield signal for the aldehydic proton and characteristic shifts for the aromatic protons and carbons in the heterocyclic system. These theoretical spectra can be compared with experimental data to confirm the structure. rsc.org
Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks for this compound would include the C=O stretching frequency of the aldehyde group (typically around 1700 cm⁻¹) and various C=C and C=N stretching frequencies characteristic of the aromatic rings. semanticscholar.org
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. rsc.orgrsc.org Studies on related pyrazolo[1,5-a]pyrimidines show that the absorption properties are influenced by intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. rsc.orgrsc.org The aldehyde group would likely cause a red-shift in the absorption spectrum compared to the unsubstituted parent compound.
Molecular Docking and Dynamics Simulations (as building blocks for interactions, not related to biological activity)
While molecular docking is widely used in drug discovery to study protein-ligand interactions, ekb.egnih.govnih.govresearchgate.net its application extends to materials science and supramolecular chemistry. Here, docking and molecular dynamics (MD) simulations can be used to understand how this compound acts as a building block in larger assemblies.
Simulations could predict how the molecule self-assembles or interacts with other molecules or surfaces. The planar structure, combined with the polar carbaldehyde group and the nitrogen atoms in the rings, makes it a candidate for forming ordered structures through π-π stacking and hydrogen bonding. Molecular docking could be used to predict favorable binding sites and orientations on a surface or within a crystal lattice, while MD simulations could explore the stability and dynamics of these assemblies over time, providing insights into its potential use in organic electronics or crystal engineering. nih.gov
Advanced Applications and Emerging Research Directions Excluding Clinical/safety
Catalytic Applications
While direct use of Pyrazolo[1,5-a]pyridine-4-carbaldehyde as a catalyst is not extensively documented, its molecular structure makes it a highly relevant candidate for the development of specialized ligands for metal-catalyzed reactions. The pyrazolo[1,5-a]pyridine (B1195680) core contains multiple nitrogen atoms that can act as coordination sites for transition metals. This chelating ability is fundamental to the design of stable and effective organometallic complexes.
Research into the broader family of pyrazolo-fused heterocycles supports this potential. For instance, various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been successfully synthesized and used as bidentate ligands to form neutral rhenium(I) complexes of the type [ReCl(CO)3Ln]. semanticscholar.org In these complexes, the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ligand coordinate with the rhenium metal center, demonstrating the scaffold's capacity to participate in the formation of catalytically relevant organometallic structures.
The presence of the carbaldehyde group at the 4-position of the Pyrazolo[1,5-a]pyridine ring is particularly significant. This aldehyde functional group serves as a versatile synthetic handle, allowing for the covalent attachment of other molecular fragments. Through reactions such as condensation or reductive amination, the core structure can be elaborated into more complex, multidentate ligands with tailored steric and electronic properties for specific catalytic applications.
Agrochemical Applications
The pyrazolo[1,5-a]pyridine skeleton is a structural motif that is increasingly drawing attention in the field of agrochemical research. chemimpex.comchemimpex.com Nitrogen-containing heterocyclic compounds are a cornerstone of modern agrochemistry, with the pyridine (B92270) ring being a key component in numerous commercial pesticides and herbicides. researchgate.net The fusion of a pyrazole (B372694) ring to the pyridine core can modulate the biological activity of the molecule, potentially leading to new modes of action or improved efficacy.
Isomers of the target compound, such as Pyrazolo[1,5-a]pyridine-3-carbaldehyde and Pyrazolo[1,5-a]pyridine-7-carbaldehyde, have been identified as valuable intermediates and building blocks in the synthesis of new agrochemicals. chemimpex.comchemimpex.com Their utility underscores the importance of the pyrazolo[1,5-a]pyridine framework in developing next-generation crop protection agents.
The "-4-carbaldehyde" isomer fits this profile perfectly. The aldehyde group provides a reactive site for the construction of more complex derivatives. By leveraging this functional group, chemists can introduce diverse pharmacophores and tune the physicochemical properties of the resulting molecules to optimize uptake, transport, and interaction with biological targets in pests or weeds. Therefore, the chemical structure of this compound makes it a promising precursor for the discovery of novel agrochemicals.
Dyes and Pigments
The inherent electronic properties of the pyrazolo[1,5-a]pyridine system make it a compelling scaffold for the development of novel dyes and pigments. The fused aromatic rings create an extended π-conjugated system, which is a fundamental requirement for a molecule to absorb light in the visible spectrum and thus exhibit color. The presence of heteroatoms (nitrogen) within this system can further influence its photophysical properties. researchgate.net
Research on the closely related pyrazolo[1,5-a]pyrimidine scaffold has demonstrated the viability of this chemical family in dye applications. Various studies have reported the synthesis of novel monoazo-disperse dyes based on pyrazolo[1,5-a]pyrimidine structures, which have been successfully applied to polyester (B1180765) fibers. researchgate.net Furthermore, bifunctional reactive dyes based on this same heterocyclic system have been developed for dyeing cotton, wool, and silk fabrics, showing good to excellent fastness properties. ijcmas.com
More advanced research has led to the creation of hybrid dyes, such as pyrazolo[1,5-a]pyrimidine-dioxaborinine dyes, which exhibit significant fluorescence quantum yields due to an intramolecular charge transfer (ICT) process. researchgate.net This highlights the potential for creating functional dyes with specific optical properties for advanced applications.
The carbaldehyde group in this compound is a key feature for its use in this field. It can act as an electron-withdrawing group to help tune the absorption and emission wavelengths of the chromophore. Additionally, it provides a reactive site for covalently linking the dye molecule to substrates or for synthesizing more complex dye structures through condensation reactions.
Table of Research Findings on Related Pyrazolo-Fused Dyes
| Dye Class | Core Structure | Key Features | Application | Reference |
|---|---|---|---|---|
| Bifunctional Reactive Dyes | Pyrazolo[1,5-a]pyrimidine | Contains two reactive groups (bis-sulphatoethylsulphone or bis-monochlorotriazine) for strong covalent bonding to fibers. | Dyeing of cotton, wool, and silk fabrics with high fixation and good fastness. | ijcmas.com |
| Monoazo Disperse Dyes | Pyrazolo[1,5-a]pyrimidine | Synthesized from pyrazolohydrazone precursors; color is derived from the azo group linked to the heterocyclic core. | High-temperature dyeing of polyester fibers, showing good color strength. | researchgate.net |
| Hybrid Fluorescent Dyes | Pyrazolo[1,5-a]pyrimidine-dioxaborinine | Exhibits large fluorescence quantum yields (up to 69%) due to an intramolecular charge transfer (ICT) mechanism. | Potential use in materials science and as fluorescent probes. | researchgate.net |
Future Perspectives and Research Challenges in Pyrazolo 1,5 a Pyridine 4 Carbaldehyde Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While general methods for the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core are established, a significant challenge remains in developing routes that are both highly efficient and environmentally benign, particularly for specific isomers like the 4-carbaldehyde derivative. Future research will likely focus on several key areas to enhance sustainability.
One promising avenue is the adoption of green chemistry principles . This includes the use of ultrasound-assisted synthesis, which has been shown to be an eco-friendly methodology for preparing pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org Such techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. Further exploration into solvent-free reaction conditions or the use of deep eutectic solvents could also significantly improve the environmental footprint of synthesizing Pyrazolo[1,5-a]pyridine-4-carbaldehyde. ias.ac.in
Another area of focus will be the development of one-pot and multicomponent reactions . These strategies are highly atom-economical and can streamline the synthesis of complex molecules from simple starting materials in a single step, thereby reducing waste and purification efforts. nih.govcu.edu.eg For instance, cascade reactions involving 5-aminopyrazoles and suitable alkynyl aldehydes could be tailored to favor the formation of the 4-carbaldehyde isomer. nih.gov The development of novel catalyst-free cycloaddition reactions also presents a scalable and environmentally friendly approach. nih.gov
The table below summarizes potential sustainable synthetic strategies that could be explored for this compound.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Optimization of reaction parameters for the specific isomer; scalability. |
| Microwave-Assisted Synthesis | Rapid heating, improved yields, potential for solvent-free conditions. researchgate.net | Control of regioselectivity; equipment costs for large-scale production. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. cu.edu.eg | Discovery of suitable reaction partners to yield the 4-carbaldehyde; control of side reactions. |
| Catalyst-Free Cycloadditions | Avoidance of toxic metal catalysts, simplified purification. nih.gov | Development of reactions with high regioselectivity for the 4-position. |
| Flow Chemistry | Precise control over reaction conditions, improved safety, ease of scaling up. | Initial setup costs; optimization of flow parameters. |
Exploration of Novel Reactivity Patterns and Functionalizations
The aldehyde functionality at the C4 position of the pyrazolo[1,5-a]pyridine scaffold is a gateway to a vast chemical space. A primary research challenge is to fully map the reactivity of this group and exploit it for the synthesis of novel derivatives.
Future research will undoubtedly concentrate on the derivatization of the carbaldehyde group . This includes, but is not limited to, its conversion into other functional groups such as carboxylic acids, alcohols, amines (via reductive amination), and various heterocyclic rings through condensation reactions. Each new derivative presents an opportunity to explore novel biological activities or material properties.
Furthermore, the aldehyde can be used as a handle for more complex transformations. For example, its participation in multicomponent reactions like the Ugi or Passerini reaction could lead to the rapid generation of diverse compound libraries. The exploration of its utility in forming Schiff bases, which can act as ligands for metal complexes, is another promising area.
A significant challenge will be to understand the interplay between the aldehyde group and the electronic nature of the pyrazolo[1,5-a]pyridine ring system. The reactivity of the aldehyde may be modulated by substituents on the heterocyclic core, and conversely, the aldehyde group will influence the reactivity of the ring towards, for example, electrophilic or nucleophilic aromatic substitution.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding synthetic efforts and accelerating the discovery of new applications. For this compound and its derivatives, advanced computational modeling will be crucial.
A key area of future research is the use of Density Functional Theory (DFT) to investigate the electronic structure, molecular geometry, and reactivity of the molecule. asrjetsjournal.org Such studies can provide insights into the most probable sites for electrophilic and nucleophilic attack, predict spectroscopic properties, and help to elucidate reaction mechanisms.
Another important application of computational modeling is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govej-chem.orgresearchgate.net By correlating the structural features of a series of this compound derivatives with their biological activity or material properties, QSAR can identify the key molecular descriptors that govern their function. This knowledge is invaluable for the rational design of new compounds with enhanced properties.
The table below outlines key computational approaches and their potential impact on the study of this compound.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energetics, and spectroscopic data. asrjetsjournal.org | Prediction of reactivity, elucidation of reaction mechanisms, and interpretation of experimental data. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. nih.govej-chem.orgresearchgate.net | Rational design of new derivatives with improved performance; prediction of activity for unsynthesized compounds. |
| Molecular Docking | Simulation of the binding of molecules to biological targets such as enzymes or receptors. | Identification of potential therapeutic targets; prediction of binding modes and affinities. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and conformational flexibility of molecules over time. | Understanding of molecular interactions in a biological or material context. |
A significant challenge in this area will be the development of accurate and reliable computational models that can handle the complexities of these heterocyclic systems and provide predictions that correlate well with experimental results.
Expanding Applications in Emerging Fields of Chemical Science
While the pyrazolo[1,5-a]pyridine scaffold is well-established in medicinal chemistry, the specific potential of the 4-carbaldehyde isomer in emerging fields remains largely untapped. Future research should aim to broaden the application scope of this versatile building block.
In materials science , the unique electronic and photophysical properties of the pyrazolo[1,5-a]pyridine core suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures, allowing for the fine-tuning of material properties.
In medicinal chemistry , this compound can serve as a key intermediate for the synthesis of new therapeutic agents. The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.govmdpi.com The aldehyde functionality provides a convenient point for modification to optimize potency, selectivity, and pharmacokinetic properties.
The use of this compound as a versatile building block in organic synthesis is another area ripe for exploration. Its unique structure can be leveraged to construct novel and complex heterocyclic systems that may not be accessible through other synthetic routes.
The primary challenge in expanding the applications of this compound will be the need for interdisciplinary collaboration between synthetic chemists, materials scientists, and medicinal chemists to fully realize its potential. A systematic investigation of the structure-property relationships for a wide range of derivatives will be essential to guide the development of new applications.
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-4-carbaldehyde?
this compound is typically synthesized via functionalization of preconstructed pyrazolo[1,5-a]pyridine scaffolds. A common approach involves the oxidation of 4-hydroxymethyl intermediates using oxidizing agents like MnO₂ or Dess-Martin periodinane. For example, 4-chloropyrazolo[1,5-a]pyrazine (precursor) can be converted to the aldehyde via controlled solvent thermolysis followed by oxidation . Key analytical validation includes ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl carbon (δ ~190–195 ppm). HRMS is critical for verifying molecular ion peaks (e.g., [M+H]⁺), with deviations <5 ppm from theoretical values. Elemental analysis (C, H, N) should align with calculated values within ±0.4% .
Q. What are the primary biological targets of Pyrazolo[1,5-a]pyridine derivatives?
Pyrazolo[1,5-a]pyridine derivatives are investigated for kinase inhibition (e.g., CDK2), antimicrobial activity, and enzyme modulation. The aldehyde group at position 4 enables covalent binding to nucleophilic residues (e.g., cysteine) in target proteins, enhancing specificity .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, goggles, lab coat) to avoid dermal contact. Work in a fume hood due to volatile byproducts. Waste must be segregated for incineration or specialized disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound be addressed?
Regioselectivity is influenced by reaction conditions. For example, using silylformamidine derivatives under anhydrous benzene at 60°C directs functionalization to position 7, avoiding competing reactions at position 3. Microwave-assisted synthesis or ultrasonic irradiation (40 kHz, 50°C) enhances yield (up to 85%) and reduces side products .
Q. What methodologies resolve contradictions in biological activity data for Pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) require dose-response assays (IC₅₀, MIC) and selectivity index calculations. Molecular docking studies (AutoDock Vina) can identify off-target interactions. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) may exhibit non-specific binding, necessitating SAR optimization .
Q. How can green chemistry principles be applied to synthesize this compound?
Replace traditional solvents (DMF, benzene) with aqueous ethanol or cyclopentyl methyl ether (CPME). Ultrasonic irradiation reduces reaction time (from 12 h to 2 h) and energy consumption. Catalysts like p-TsOH (5 mol%) improve atom economy (85–90% yield) .
Q. What advanced analytical techniques validate the purity of this compound?
Single-crystal X-ray diffraction (monoclinic P21/c space group, a = 7.468 Å, b = 27.908 Å) confirms molecular geometry. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<0.5%). Thermal gravimetric analysis (TGA) assesses decomposition profiles .
Q. How does the electronic nature of substituents affect the reactivity of this compound?
Electron-donating groups (e.g., -OCH₃) at position 7 stabilize the aldehyde via resonance, enhancing electrophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂) at position 3 reduce reactivity. DFT calculations (B3LYP/6-31G*) correlate substituent effects with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
